Cas no 64358-16-3 (2-Bromo-4'-n-propylbenzophenone)

2-Bromo-4'-n-propylbenzophenone is a brominated benzophenone derivative characterized by its n-propyl substituent at the 4' position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The bromine atom at the 2-position enhances reactivity, facilitating further functionalization via cross-coupling reactions such as Suzuki or Stille couplings. Its well-defined structure and stability under standard conditions make it suitable for controlled synthetic applications. The n-propyl group contributes to moderate lipophilicity, influencing solubility and reactivity profiles. This compound is typically handled under inert conditions to preserve its integrity for high-purity applications.
2-Bromo-4'-n-propylbenzophenone structure
64358-16-3 structure
Product Name:2-Bromo-4'-n-propylbenzophenone
CAS No:64358-16-3
MF:C16H15BrO
MW:303.193703889847
CID:871017
Update Time:2026-04-29

2-Bromo-4'-n-propylbenzophenone Chemical and Physical Properties

Names and Identifiers

    • (2-bromophenyl)-(4-propylphenyl)methanone
    • LogP
    • 2-BROMO-4'-N-PROPYLBENZOPHENONE
    • 2-Bromo-4'-n-propylbenzophenone
    • Inchi: InChI=1S/C16H15BrO/c1-2-5-12-8-10-13(11-9-12)16(18)14-6-3-4-7-15(14)17/h3-4,6-11H,2,5H2,1H3
    • InChI Key: XZJWLLALPZMUJJ-UHFFFAOYSA-N
    • SMILES: CCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Br

Computed Properties

  • Exact Mass: 302.03065
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4

Experimental Properties

  • PSA: 17.07

2-Bromo-4'-n-propylbenzophenone Pricemore >>

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